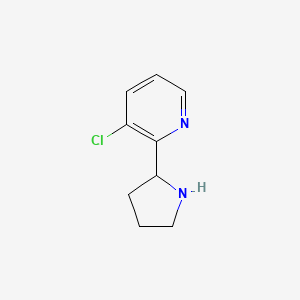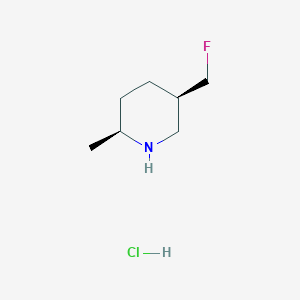
(2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride: is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluoromethyl group and a methyl group attached to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of Fluoromethyl Group: The fluoromethyl group is introduced using reagents like fluoroiodomethane (CH2FI) under specific conditions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the piperidine ring or the fluoromethyl group, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its chiral properties.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(Fluoromethyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
(2S,5R)-2-Fluoro-5-methyl-1-nonane: Shares the fluoromethyl group but differs in the overall structure and properties.
Difluoromethylated Compounds: Compounds with two fluorine atoms on the methyl group, which exhibit different reactivity and properties.
Fluoroalkylated Compounds: General class of compounds with fluorine atoms attached to alkyl groups, used in various applications.
Uniqueness:
Chirality: The specific (2S,5R) configuration provides unique stereochemical properties that can be exploited in asymmetric synthesis and chiral recognition.
Fluoromethyl Group: The presence of the fluoromethyl group imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain targets.
Properties
Molecular Formula |
C7H15ClFN |
|---|---|
Molecular Weight |
167.65 g/mol |
IUPAC Name |
(2S,5R)-5-(fluoromethyl)-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChI Key |
XHBFFENDVIYVOA-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)CF.Cl |
Canonical SMILES |
CC1CCC(CN1)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


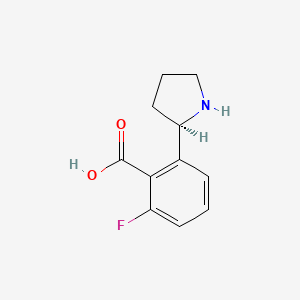
![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)
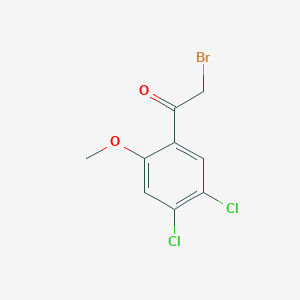
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)

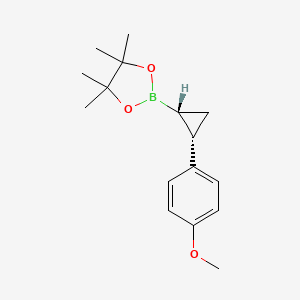
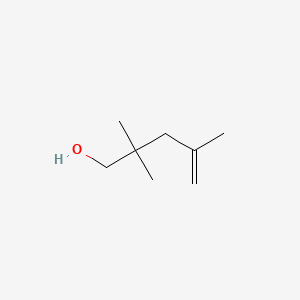
![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)
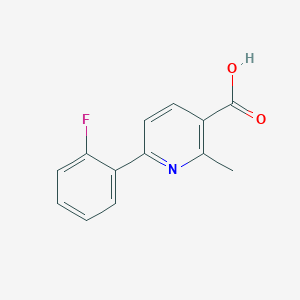
![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)

